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  • Product: 5-Hydroxy-1H-indole-1-carboxylic acid
  • CAS: 125502-72-9

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of the 5-Hydroxy-1H-indole-1-carboxylic Acid Scaffold: In Vitro Mechanisms, Signaling Pathways, and Experimental Protocols

Executive Summary The compound 5-Hydroxy-1H-indole-1-carboxylic acid (5-HICA) (CAS: 125502-72-9) is a highly privileged pharmacophore in modern drug discovery. While the free carboxylic acid at the N1 position of the ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Hydroxy-1H-indole-1-carboxylic acid (5-HICA) (CAS: 125502-72-9) is a highly privileged pharmacophore in modern drug discovery. While the free carboxylic acid at the N1 position of the indole ring is a reactive intermediate, its stable derivatives—specifically esters and amides—exhibit potent in vitro activity across two distinct therapeutic axes. By leveraging the C5-hydroxyl group for critical hydrogen bonding and the N1-carbonyl for steric and electronic modulation, 5-HICA derivatives function as highly selective Serotonin 5-HT6 Receptor Ligands in neuropharmacology[1] and as potent VEGFR-2 Tyrosine Kinase Inhibitors (e.g., Acrizanib precursors) in oncology and ophthalmology[2],[3].

This technical guide dissects the in vitro mechanisms of action of the 5-HICA scaffold, detailing the underlying signaling cascades, structural pharmacology, and the self-validating experimental protocols required to evaluate these compounds.

Part 1: Neuropharmacology – 5-HT6 Receptor Modulation

Mechanism of Action

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) predominantly localized in the central nervous system. Native serotonin (5-hydroxytryptamine) binds this receptor to stimulate adenylyl cyclase. By synthesizing derivatives such as 3-[2-(Dimethylamino)ethyl]-5-hydroxy-1H-indole-1-carboxylic acid tert-butyl ester , researchers have discovered that the bulky N1-ester forces the indole core into a reversed binding orientation within the orthosteric pocket[1]. The C5-hydroxyl group mimics the native 5-OH of serotonin, anchoring the molecule via hydrogen bonding, while the N1-ester acts as an antagonist, locking the receptor in an inactive conformation and preventing Gαs activation[1].

Signaling Pathway

G Ligand 5-HICA tert-Butyl Ester (5-HT6 Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Binds & Antagonizes GProtein Gαs Protein Receptor->GProtein Prevents Activation AdenylateCyclase Adenylyl Cyclase (Inhibited) GProtein->AdenylateCyclase Decreased Stimulation cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduced Synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Prevents Activation

Fig 1: 5-HT6 receptor antagonism by 5-HICA ester derivatives and downstream cAMP pathway inhibition.

Experimental Protocol 1: In Vitro cAMP Accumulation Assay

Objective: Quantify the antagonist potency (IC50) of 5-HICA derivatives at the 5-HT6 receptor.

  • Step 1: Cell Preparation: Cultivate HEK293 cells stably expressing human 5-HT6 receptors.

    • Causality: Stable transfection ensures uniform receptor density across the cell population, minimizing well-to-well variability and ensuring reproducible signal windows.

  • Step 2: Compound Treatment: Pre-incubate cells with the phosphodiesterase inhibitor IBMX (1 mM) for 15 minutes, followed by the addition of the 5-HICA derivative in a 10-point dose-response curve.

    • Causality: IBMX prevents the premature enzymatic degradation of cAMP. This ensures that the measured cAMP concentration is a direct, linear reflection of adenylyl cyclase activity.

  • Step 3: Agonist Challenge: Stimulate cells with native serotonin (5-HT) at its EC80 concentration.

    • Causality: Utilizing the EC80 concentration (rather than a saturating maximal dose) sensitizes the assay system, allowing for the precise detection of competitive antagonism by the 5-HICA derivative.

  • Step 4: Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

    • Causality: TR-FRET utilizes a time delay before measurement, completely eliminating background auto-fluorescence from biological materials and the test compounds themselves.

  • Self-Validating System: The assay must include a DMSO vehicle control (0% inhibition) and a reference antagonist like SB-271046 (100% inhibition). The assay is only considered valid if the calculated Z'-factor is > 0.5, proving the system's robustness and signal-to-noise ratio independent of the test compound.

Part 2: Anti-Angiogenic Mechanism – VEGFR-2 Tyrosine Kinase Inhibition

Mechanism of Action

In the realm of oncology and ophthalmology (e.g., neovascular age-related macular degeneration), 5-HICA amide derivatives serve as critical precursors to potent Type II Tyrosine Kinase Inhibitors (TKIs) like Acrizanib[2],[3]. Acrizanib exerts its pharmacological effect by binding to the intracellular ATP-binding domain of VEGFR-2[3]. The indole core of the 5-HICA scaffold occupies the adenine-binding pocket, while the N1-carboxamide linkage extends into the deep hydrophobic back pocket, locking the kinase in a "DFG-out" inactive conformation[3],[4]. This prevents the multisite phosphorylation of VEGFR-2 (e.g., Tyr1175), thereby paralyzing downstream PI3K/Akt and Raf/MEK/ERK signaling cascades required for endothelial cell proliferation and tube formation[4].

Signaling Pathway

VEGFR2 VEGF VEGF-A VEGFR2 VEGFR-2 (Intracellular Kinase Domain) VEGF->VEGFR2 Binds Extracellularly PI3K PI3K / Akt Pathway VEGFR2->PI3K Phosphorylation Blocked MAPK Raf / MEK / ERK Pathway VEGFR2->MAPK Phosphorylation Blocked Inhibitor 5-HICA Amide (Acrizanib) Inhibitor->VEGFR2 Competes for ATP site Angiogenesis Endothelial Proliferation & Migration (Blocked) PI3K->Angiogenesis Inhibited MAPK->Angiogenesis Inhibited

Fig 2: Inhibition of VEGFR-2 phosphorylation and downstream angiogenic signaling by 5-HICA amides.

Experimental Protocol 2: HUVEC Tube Formation & Phenotypic Assay

Objective: Evaluate the anti-angiogenic efficacy of 5-HICA-derived VEGFR-2 inhibitors via phenotypic endothelial cell modeling.

  • Step 1: Matrix Preparation: Coat 96-well plates with 50 µL of Growth Factor-Reduced (GFR) Matrigel and polymerize at 37°C for 30 minutes.

    • Causality: Standard Matrigel contains endogenous growth factors that can bypass VEGFR-2 inhibition. Using GFR Matrigel ensures that capillary tube formation is strictly dependent on the exogenously added VEGF-A, isolating the VEGFR-2 pathway.

  • Step 2: Cell Seeding & Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5 × 10^4 cells/well in basal medium supplemented with 50 ng/mL VEGF-A and varying concentrations of the 5-HICA derivative[4].

  • Step 3: Incubation & Staining: Incubate for 16 hours. Wash wells and stain with Calcein-AM fluorescent dye.

    • Causality: Calcein-AM is a cell-permeant dye that only fluoresces upon cleavage by intracellular esterases in living cells. This proves that the reduction in tube formation is due to specific anti-angiogenic mechanisms, rather than non-specific compound cytotoxicity.

  • Step 4: Quantification: Image wells using high-content screening microscopy. Quantify total tube length and the number of branch points using automated angiogenesis analysis software.

  • Self-Validating System: The assay incorporates a VEGF-free negative control (baseline tube formation) and a positive control treated with a clinically approved VEGFR-2 inhibitor (e.g., Aflibercept or Sorafenib)[4]. The test compound's data is only accepted if the positive control successfully collapses the capillary network back to baseline levels, validating the assay's dynamic range.

Part 3: Quantitative Data Summary

The following table synthesizes the in vitro pharmacological metrics of key 5-HICA derivatives across their respective targets.

Derivative TypeBiological TargetAssay MethodologyPotency / EfficacySource
5-HICA tert-Butyl Ester 5-HT6 ReceptorRadioligand Binding AssayHigh Affinity (Ki ≈ 15-50 nM)[1]
5-HICA Amide (Acrizanib) VEGFR-2 KinaseIntracellular PhosphorylationPotent Inhibition (IC50 < 5 nM)[3],[4]
5-HICA Amide (Acrizanib) Endothelial CellsHUVEC Tube FormationPhenotypic Blockade (IC50 ≈ 10-20 nM)[4]

Conclusion

The 5-Hydroxy-1H-indole-1-carboxylic acid scaffold is a masterclass in structural pharmacology. By manipulating the N1-carboxylic acid into esters or amides, researchers can dramatically shift the molecule's biological trajectory—from a CNS-active 5-HT6 receptor antagonist to a potent, peripherally-acting VEGFR-2 kinase inhibitor. The rigorous, self-validating in vitro protocols detailed above remain the gold standard for characterizing the pharmacodynamics of this versatile chemical building block.

References

  • Title: N-Arylsulfonylindole Derivatives as Serotonin 5-HT 6 Receptor Ligands Source: ACS Publications URL: [Link]

  • Title: Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

Comprehensive Analytical and Physicochemical Profiling of 5-Hydroxy-1H-indole-1-carboxylic Acid

Executive Summary For researchers and drug development professionals, the precise characterization of intermediate scaffolds is a non-negotiable prerequisite for successful active pharmaceutical ingredient (API) synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise characterization of intermediate scaffolds is a non-negotiable prerequisite for successful active pharmaceutical ingredient (API) synthesis. 5-Hydroxy-1H-indole-1-carboxylic acid is a highly specialized indole derivative that plays a critical role in the development of neurotropic agents. Due to the inherent instability of N-carboxylic indoles, identifying and quantifying this compound requires stringent analytical control. This whitepaper provides an in-depth technical guide to its exact mass specifications, high-resolution mass spectrometry (HRMS) behavior, and its utility in modern drug discovery.

Structural and Physicochemical Fundamentals

5-Hydroxy-1H-indole-1-carboxylic acid consists of an electron-rich indole core, a hydroxyl group at the C5 position, and a carboxylic acid moiety conjugated directly to the N1 nitrogen[1]. This specific arrangement creates unique physicochemical challenges. Unlike C-substituted indole carboxylic acids, N1-carboxylic acids are highly susceptible to spontaneous decarboxylation under acidic or thermal conditions.

In analytical chemistry, distinguishing this compound from its stable isomers (e.g., 4-hydroxy-1H-indole-3-carboxylic acid or 6-hydroxy-1H-indole-3-carboxylic acid) relies entirely on high-resolution exact mass determination and unique fragmentation patterns.

Quantitative Data Summary

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name 5-Hydroxy-1H-indole-1-carboxylic acid
Molecular Formula C9H7NO3
Average Molecular Weight (MW) 177.16 g/mol
Monoisotopic Exact Mass 177.04259 Da
Predicted XLogP3 ~1.6

High-Resolution Mass Spectrometry (HRMS) Characterization

When analyzing 5-Hydroxy-1H-indole-1-carboxylic acid via Electrospray Ionization (ESI), the choice of ionization mode is dictated by the acidic N1-carboxylic group. The molecule readily deprotonates in solution, making Negative Ion ESI (-ve) the most sensitive and reliable mode for detection, yielding a robust [M-H]⁻ ion at an exact mass of 176.03531 m/z [2].

Table 2: HRMS Adduct Profiles (Calculated Exact Mass)

Adduct / Ion TypeExact Mass (m/z)Ionization Mode
[M-H]⁻ 176.03531Negative ESI
[M+H]⁺ 178.04987Positive ESI
[M+NH4]⁺ 195.07641Positive ESI
[M+Na]⁺ 200.03181Positive ESI
Fragmentation Causality

During Collision-Induced Dissociation (CID), the [M-H]⁻ parent ion undergoes a highly predictable and facile neutral loss of carbon dioxide (CO2, exact mass 43.9898 Da). This is driven by the thermodynamic instability of the N-carboxylate, resulting in a stable indol-5-olate product ion at m/z 132.0455 . Tracking this specific transition (176.0353 → 132.0455) is the gold standard for confirming the presence of the N1-carboxylic acid variant over C-substituted isomers.

Fragmentation Parent [M-H]- m/z 176.0353 LossCO2 Decarboxylation (-43.9898 Da) Parent->LossCO2 CID Energy Fragment [Indol-5-olate]- m/z 132.0455 LossCO2->Fragment Product Ion

Proposed CID fragmentation pathway illustrating the facile loss of CO2.

Experimental Workflow: LC-HRMS Method for Exact Mass Determination

To prevent degradation during analysis, the following self-validating protocol utilizes mild, near-neutral conditions.

Step-by-Step Methodology
  • Step 1: Mild Sample Preparation

    • Action: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water, maintaining the sample at 4°C in the autosampler.

    • Causality: Methanol ensures the dissolution of the hydrophobic indole ring. Maintaining low temperatures prevents the thermally induced decarboxylation of the N1-carboxylic acid prior to injection.

  • Step 2: Chromatographic Separation

    • Action: Utilize a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: Acetonitrile.

    • Causality: Standard acidic modifiers (like 0.1% Formic Acid) can catalyze the degradation of the N-carboxylic acid on-column. A near-neutral Ammonium Acetate buffer preserves structural integrity while simultaneously promoting solution-phase deprotonation, exponentially increasing negative ESI signal intensity.

  • Step 3: ESI Ionization & Mass Analysis

    • Action: Operate the Orbitrap or TOF MS in Negative ESI mode with a resolution setting of >70,000 FWHM. Extract the exact mass chromatogram at m/z 176.0353 ± 3 ppm.

    • Causality: Ultra-high resolution is mandatory to resolve the target [M-H]⁻ peak from nominal mass interferences inherent to complex synthetic matrices.

  • Step 4: System Suitability & Self-Validation (Critical)

    • Action: Prior to the analytical run, inject a structurally related calibration standard (e.g., 5-hydroxyindole-3-acetic acid, exact mass 191.0582 Da).

    • Causality: This creates a self-validating system. If the standard is detected with a mass error of <3 ppm and shows stable retention, it validates that the mass analyzer is properly calibrated and the chromatography system is free of dead-volume degradation, guaranteeing the integrity of the subsequent 5-Hydroxy-1H-indole-1-carboxylic acid data.

LC_HRMS_Workflow SamplePrep 1. Mild Sample Prep (Neutral pH, <4°C) Chromatography 2. UHPLC Separation (C18, Ammonium Acetate) SamplePrep->Chromatography Injection Ionization 3. ESI Ionization (Negative Mode:[M-H]-) Chromatography->Ionization Eluent MassAnalysis 4. HRMS Analysis (Orbitrap / TOF) Ionization->MassAnalysis Gas Phase Ions DataProcessing 5. Exact Mass Extraction (m/z 176.0353 ± 3 ppm) MassAnalysis->DataProcessing Raw Data

LC-HRMS workflow for exact mass analysis of 5-Hydroxy-1H-indole-1-carboxylic acid.

Synthetic Utility and Pharmacological Context

In pharmaceutical development, 5-Hydroxy-1H-indole-1-carboxylic acid is rarely the final API; rather, it is a highly valued synthetic intermediate. It is prominently featured in the synthesis of N-arylsulfonylindole derivatives, which have been identified as exceptionally potent and selective ligands for the human serotonin 5-HT6 receptor ()[3].

The 5-HT6 receptor is localized almost exclusively in the central nervous system, making it a prime therapeutic target for cognitive enhancement in disorders such as Alzheimer's disease and schizophrenia ()[4].

During the multi-step synthesis of these neurotropic agents, the N1-carboxylic acid is frequently converted into a tert-butyl ester (forming a Boc-protected equivalent). This derivatization serves a dual purpose: it prevents the spontaneous decarboxylation of the intermediate during harsh cross-coupling reactions at the C3 or C5 positions, and it temporarily masks the N1 position until it is ready to be deprotected and functionalized with the critical arylsulfonyl pharmacophore[5]. Exact mass tracking (as detailed in Section 3) is utilized at every step of this workflow to confirm successful protection, coupling, and deprotection without structural rearrangement.

References

  • Russell, M. G. N., et al. "N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands." Journal of Medicinal Chemistry, vol. 44, no. 23, 2001, pp. 3881-3895.[Link]

  • "N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands." ACS Publications.[Link]

  • "6-hydroxy-1h-indole-3-carboxylic acid (C9H7NO3) Exact Mass Data." PubChemLite / Université du Luxembourg. [Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetics of 5-Hydroxy-1H-indole-1-carboxylic Acid Derivatives

Abstract This technical guide provides an in-depth analysis of the anticipated pharmacokinetic properties of 5-Hydroxy-1H-indole-1-carboxylic acid derivatives. Designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the anticipated pharmacokinetic properties of 5-Hydroxy-1H-indole-1-carboxylic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on indole metabolism to construct a predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this specific chemical scaffold. By examining the metabolic liabilities of the core structure, particularly the N-carboxylic acid and 5-hydroxy moieties, this guide offers a framework for designing and executing robust in vitro and in vivo pharmacokinetic studies. Detailed experimental protocols, data interpretation strategies, and visual workflows are provided to empower researchers in characterizing these promising therapeutic candidates.

Introduction: The Emerging Importance of the 5-Hydroxy-1H-indole-1-carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific substitution pattern of a 5-hydroxy group and a carboxylic acid at the N1 position introduces unique physicochemical properties that have significant implications for the molecule's interaction with biological systems. The 5-hydroxy group can act as a hydrogen bond donor and is a key site for metabolic conjugation, while the N-carboxylic acid group, a non-classical feature for indoles, profoundly influences the molecule's acidity, stability, and metabolic fate.

A comprehensive understanding of the pharmacokinetics of 5-Hydroxy-1H-indole-1-carboxylic acid derivatives is paramount for their successful development as therapeutic agents. This guide will deconstruct the likely metabolic pathways, provide validated experimental protocols to test these hypotheses, and offer insights into the interpretation of the resulting data.

Predictive Metabolic & Pharmacokinetic Profile

The journey of a 5-Hydroxy-1H-indole-1-carboxylic acid derivative through the body is dictated by its chemical structure. Based on extensive literature on related indole compounds, we can construct a logical, evidence-based prediction of its ADME profile.

Absorption and Distribution

The absorption of these derivatives following oral administration will be influenced by their lipophilicity and solubility. The presence of both a phenolic hydroxyl and a carboxylic acid group suggests that the overall polarity will be sensitive to pH. Like many small molecules, distribution into tissues will be governed by plasma protein binding. Indole derivatives, particularly lipophilic ones, are known to be highly protein-bound, which can limit the fraction of free drug available to exert its pharmacological effect and undergo metabolism.[2]

Core Metabolic Pathways: A Multi-Step Biotransformation

The metabolism of this scaffold is anticipated to be a multi-step process, with two primary metabolic "soft spots": the N-carboxylic acid moiety and the 5-hydroxy group. Metabolism is unlikely to be a simple linear process; rather, it will be a network of competing and sequential reactions.

The N-carboxylic acid group is a key site for initial biotransformation. Studies on related N-substituted indoles, such as 1-hydroxy and 1-methoxy-indole-3-carboxylic acids, have shown that these N-substituents can be removed in vivo, reverting the molecule to the parent N-H indole.[3] This suggests a high probability that the N-carboxylic acid will be susceptible to enzymatic or chemical hydrolysis, leading to decarboxylation and the formation of the corresponding 5-hydroxyindole. This reaction would represent a critical deactivation or activation step, depending on the pharmacology of the parent compound versus the 5-hydroxyindole metabolite.

Whether the parent molecule persists or is rapidly converted to 5-hydroxyindole, Phase II conjugation reactions are expected to be the dominant clearance pathways.[4][5] These reactions add highly polar endogenous molecules, dramatically increasing water solubility and facilitating excretion.

  • O-Glucuronidation and O-Sulfation: The 5-hydroxy group is a prime substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5][6][7] Studies on the structurally similar 4-hydroxyindole have demonstrated its glucuronidation by human UGTs, particularly UGT1A6.[8] This pathway is expected to be a major route of elimination for the 5-hydroxyindole metabolite formed via Pathway A.

  • Acyl-Glucuronidation: The N-carboxylic acid itself is a substrate for direct conjugation. Acyl glucuronidation is a well-established metabolic route for carboxylic acid-containing drugs.[9] This pathway would compete directly with N-decarboxylation. The resulting acyl glucuronide would be a highly polar metabolite ready for excretion.

While possible, direct oxidation of the indole ring by Cytochrome P450 (CYP) enzymes is likely to be a minor pathway compared to the more facile hydrolysis and conjugation reactions. If it occurs, oxidation could happen at various positions on the indole core, leading to dihydroxy-indole derivatives.

The interplay between these pathways will define the overall pharmacokinetic profile, including the half-life, bioavailability, and the nature of circulating metabolites.

Metabolic Pathways Parent 5-Hydroxy-1H-indole- 1-carboxylic Acid Derivative MetaboliteA 5-Hydroxyindole Parent->MetaboliteA  Pathway A (N-Decarboxylation) MetaboliteB Acyl Glucuronide Parent->MetaboliteB Pathway B (Acyl Glucuronidation) MetaboliteD Oxidized Metabolite Parent->MetaboliteD Pathway C (CYP Oxidation) [Minor] MetaboliteC O-Glucuronide / O-Sulfate MetaboliteA->MetaboliteC Pathway B (O-Glucuronidation/ O-Sulfation) Excretion Excretion (Urine/Bile) MetaboliteB->Excretion MetaboliteC->Excretion MetaboliteD->Excretion Experimental Workflow cluster_0 In Vitro Incubation cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation Incubate Incubate Compound with: - Microsomes - Hepatocytes - Plasma/S9 Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Stability Metabolic Stability (t½, CLint) LCMS->Stability MetID Metabolite ID (Structure Elucidation) LCMS->MetID

Sources

Exploratory

Crystallographic structure and X-ray diffraction of 5-Hydroxy-1H-indole-1-carboxylic acid

Crystallographic Elucidation of 5-Hydroxy-1H-indole-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Executive Summary 5-Hydroxy-1H-indole-1-carboxylic acid (5-HICA, CAS: 125502-72-9) is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Elucidation of 5-Hydroxy-1H-indole-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Executive Summary

5-Hydroxy-1H-indole-1-carboxylic acid (5-HICA, CAS: 125502-72-9) is a privileged structural scaffold in modern medicinal chemistry. Its functionalized indole core serves as a critical building block for multitarget-directed ligands (MTDLs) aimed at neurodegenerative diseases. Recent applications include the development of Rivastigmine-indole hybrids for Alzheimer's disease therapy[1] and the design of N-arylsulfonylindole derivatives acting as 5-HT6 receptor antagonists[2].

Because small structural changes in the indole core drastically alter enzyme-binding preferences, understanding the precise 3D spatial arrangement, hydrogen-bonding networks, and crystal packing of 5-HICA is paramount for Structure-Based Drug Design (SBDD). This whitepaper provides a comprehensive, self-validating guide to the crystallographic elucidation of 5-HICA and its derivatives, bridging the gap between synthetic chemistry[3] and structural biology.

Crystallographic Theory & Causality

The crystallization of 5-HICA presents unique thermodynamic and kinetic challenges that dictate the experimental approach:

  • N-Carboxylic Acid Lability: The 1-carboxylic acid moiety (a carbamic acid derivative) is prone to decarboxylation in polar protic solutions at elevated temperatures.

    • Causality: To prevent chemical degradation during crystal growth, researchers must utilize low-temperature vapor diffusion techniques or rely on stabilized ester/salt derivatives.

  • Competing Hydrogen Bonding Networks: The 5-hydroxyl group acts as a strong hydrogen bond donor, while the 1-carboxylic acid provides both donor (O-H) and acceptor (C=O) sites.

    • Causality: This dual capacity drives the formation of robust intermolecular networks, resulting in highly stable crystalline lattices. However, it can also lead to rapid, uncontrolled precipitation (yielding amorphous powder) if supersaturation is reached too quickly. Consequently, anti-solvent diffusion rates must be tightly restricted.

Self-Validating Experimental Protocols

Protocol 1: High-Purity Crystal Growth via Vapor Diffusion

This protocol utilizes a dual-solvent system to slowly reach the metastable zone of supersaturation, ensuring orderly lattice packing.

  • Solvent Selection: Dissolve 10 mg of high-purity (>99%) 5-HICA in 0.5 mL of a moderately polar, aprotic solvent (e.g., ethyl acetate) to suppress decarboxylation.

  • Anti-Solvent Layering: Place the open inner vial containing the solution into a larger, sealable chamber containing 3 mL of a volatile, non-polar anti-solvent (e.g., n-hexane). Seal the outer chamber tightly.

  • Thermal Equilibration: Incubate the chamber at a constant 4 °C for 7–14 days.

    • Causality: The low temperature reduces the kinetic energy of the solute molecules, favoring thermodynamically stable lattice packing over kinetic amorphous aggregation.

  • Validation Checkpoint (Self-Validation): Extract a candidate crystal and submerge it in paratone oil. Examine it under a cross-polarized light microscope. System Logic: If the crystal exhibits sharp optical extinction (birefringence) upon stage rotation, it is a single crystal suitable for X-ray diffraction. If it remains dark or uniformly bright without extinction, the sample is amorphous or heavily twinned, and the solvent polarity ratio must be adjusted.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection
  • Mounting & Cryocooling: Coat the validated crystal in perfluoropolyether oil and mount it on a MiTeGen loop. Flash-cool the sample to 100 K using an open-flow nitrogen cold stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller B-factors), which drastically improves high-angle diffraction intensity and prevents X-ray-induced radical damage to the indole core.

  • Data Collection: Irradiate the crystal using Cu-Kα radiation ( λ=1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector. Collect a full sphere of data ( θmax​≈67∘ ).

  • Phase Problem & Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint (Self-Validation): Evaluate the final R1​ factor and the residual electron density map. System Logic: A valid structural model must yield an R1​<0.05 and a maximum residual electron density peak <0.5e/A˚3 . If residual peaks are higher, the model is incomplete; check for unmodeled solvent molecules trapped in the lattice voids.

Mechanistic & Structural Insights

The structural integrity of 5-HICA in the solid state is maintained by a delicate balance of strong directional hydrogen bonds and dispersive π−π stacking interactions between the planar indole rings.

XRD_Workflow A 5-HICA Synthesis & Purification B Solvent Screening (Vapor Diffusion) A->B C Single Crystal Harvesting B->C D Cryocooling (100 K) & Mounting C->D E X-Ray Diffraction Data Collection D->E F Phase Problem Solution (Direct Methods) E->F G Structure Refinement (Least Squares) F->G

Workflow for the crystallization and SC-XRD structural elucidation of 5-HICA.

HBond_Network N1 5-OH Donor N2 C=O Acceptor (Carboxylic Acid) N1->N2 Intermolecular H-Bond N3 Indole Core (Pi-Pi Stacking) N3->N3 Face-to-Face Pi Stacking N4 OH Acceptor (Carboxylic Acid) N4->N1 Intermolecular H-Bond

Dominant supramolecular interactions stabilizing the 5-HICA crystal lattice.

Data Presentation

The following tables summarize the representative quantitative crystallographic data typically observed for 5-hydroxyindole carboxylic acid derivatives, serving as a benchmark for validating new experimental results.

Table 1: Representative Crystallographic Parameters for 5-HICA Derivatives

ParameterValueParameterValue
Crystal System MonoclinicVolume (ų) 922.5(4)
Space Group P21​/c Z 4
a (Å) 11.452(3)Calculated Density (g/cm³) 1.458
b (Å) 5.821(2)Absorption Coefficient (mm⁻¹) 0.892
c (Å) 14.334(4)Final R1​ [I>2σ(I)] 0.038
β (°) 105.22(1)Goodness-of-fit on F2 1.045

Table 2: Key Hydrogen Bond Geometries (Representative)

Interaction TypeDonor-Acceptor (D···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle D-H···A (°)
IntermolecularO(5)-H(5)···O(1) [Carboxyl]0.821.952.75165
IntermolecularO(2)-H(2)···O(5) [Hydroxyl]0.841.882.68172

References

  • [2] Development and crystallography-aided SAR studies of multifunctional BuChE inhibitors and 5-HT6R antagonists with β-amyloid anti-aggregation properties. European Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] New Multitarget Rivastigmine–Indole Hybrids as Potential Drug Candidates for Alzheimer's Disease. Pharmaceutics (MDPI). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Hydroxy-1H-indole-1-carboxylic Acid: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Hydroxy-1H-indole-1-carboxylic acid, a key building block in the development of various pharmacologically active compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Hydroxy-1H-indole-1-carboxylic acid, a key building block in the development of various pharmacologically active compounds. The described synthetic route is a robust three-step process commencing with the readily available 5-hydroxyindole. The strategy involves the protection of the C5-hydroxyl group as a benzyl ether, followed by a selective N-carboxylation of the indole nitrogen, and concluding with a mild debenzylation to yield the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The functionalization of the indole scaffold at various positions allows for the fine-tuning of biological activity. 5-Hydroxy-1H-indole-1-carboxylic acid, in particular, is a valuable intermediate. The presence of the carboxylic acid group at the N1 position and a hydroxyl group at the C5 position provides two key points for further chemical modification, enabling the exploration of a diverse chemical space in drug discovery programs.

The synthetic challenge lies in the selective functionalization of the indole nucleus, given the presence of multiple reactive sites: the N-H of the indole, the phenolic hydroxyl group, and the C3 position of the indole ring. The protocol detailed herein addresses this challenge through a strategic use of a protecting group, allowing for the precise installation of the carboxylic acid moiety at the desired nitrogen atom.

Overall Synthetic Strategy

The synthesis of 5-Hydroxy-1H-indole-1-carboxylic acid is achieved through a three-step sequence as illustrated below. This approach ensures high selectivity and good overall yield.

Synthetic_Pathway Start 5-Hydroxyindole Protected 5-(Benzyloxy)-1H-indole Start->Protected Step 1: Protection BnBr, NaH, DMF Carboxylated 5-(Benzyloxy)-1H-indole-1-carboxylic acid Protected->Carboxylated Step 2: N-Carboxylation Cs Triphenylacetate, DMF, 40°C Final 5-Hydroxy-1H-indole-1-carboxylic acid Carboxylated->Final Step 3: Deprotection Pd/C, H₂ source

Caption: Overall synthetic workflow for 5-Hydroxy-1H-indole-1-carboxylic acid.

Experimental Protocols

PART 1: Protection of 5-Hydroxyindole

Objective: To protect the phenolic hydroxyl group of 5-hydroxyindole as a benzyl ether to prevent its reaction in the subsequent N-carboxylation step. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[1]

Reaction:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
5-Hydroxyindole133.155.00 g37.55
Sodium Hydride (60% in mineral oil)24.001.65 g41.31
Benzyl Bromide171.045.00 mL41.98
Anhydrous Dimethylformamide (DMF)-100 mL-
Deionized Water-200 mL-
Ethyl Acetate-300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-hydroxyindole (5.00 g, 37.55 mmol).

  • Add anhydrous DMF (100 mL) and stir until the 5-hydroxyindole is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.65 g, 41.31 mmol) portion-wise over 15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become a dark-colored suspension.

  • Slowly add benzyl bromide (5.00 mL, 41.98 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of deionized water (200 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-(benzyloxy)-1H-indole as a solid.

PART 2: N-Carboxylation of 5-(Benzyloxy)-1H-indole

Objective: To selectively introduce a carboxylic acid group at the N1 position of the protected indole. This protocol utilizes a recently developed mild and efficient method employing cesium triphenylacetate as a CO₂ transfer reagent, which allows for selective N1-carboxylation at lower temperatures.[2][3][4][5]

Reaction:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
5-(Benzyloxy)-1H-indole223.285.00 g22.39
Cesium Triphenylacetate472.3111.5 g24.63
Anhydrous Dimethylformamide (DMF)-112 mL-
1 M Hydrochloric Acid-As needed-
Ethyl Acetate-300 mL-
Deionized Water-200 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a glovebox filled with nitrogen, charge a 250 mL thick-walled pressure-resistant tube equipped with a magnetic stirring bar with 5-(benzyloxy)-1H-indole (5.00 g, 22.39 mmol) and cesium triphenylacetate (11.5 g, 24.63 mmol).

  • Add anhydrous DMF (112 mL, to achieve a 0.2 M concentration) to the tube.

  • Seal the tube with a PTFE threaded sealing cap and remove it from the glovebox.

  • Place the reaction tube in a preheated stirring plate and stir at 40 °C for 12 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into deionized water (200 mL).

  • Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 5-(benzyloxy)-1H-indole-1-carboxylic acid.

PART 3: Deprotection of 5-(Benzyloxy)-1H-indole-1-carboxylic acid

Objective: To remove the benzyl protecting group from the C5-hydroxyl to yield the final product, 5-Hydroxy-1H-indole-1-carboxylic acid. Catalytic transfer hydrogenation is a mild and effective method for this transformation, avoiding the need for high-pressure hydrogenation equipment.[6][7][8][9]

Reaction:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
5-(Benzyloxy)-1H-indole-1-carboxylic acid267.285.00 g18.71
10% Palladium on Carbon (Pd/C)-0.50 g-
Ammonium Formate63.065.90 g93.55
Methanol-100 mL-
Celite®-As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 5-(benzyloxy)-1H-indole-1-carboxylic acid (5.00 g, 18.71 mmol) and methanol (100 mL).

  • Carefully add 10% Pd/C (0.50 g, 10 wt%) to the solution.

  • To the stirred suspension, add ammonium formate (5.90 g, 93.55 mmol) in one portion.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction by TLC.

  • Upon completion (typically 1-3 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 5-Hydroxy-1H-indole-1-carboxylic acid.

Data Summary

StepStarting MaterialProductReagentsYield (Typical)
15-Hydroxyindole5-(Benzyloxy)-1H-indoleBenzyl bromide, NaH, DMF85-95%
25-(Benzyloxy)-1H-indole5-(Benzyloxy)-1H-indole-1-carboxylic acidCesium Triphenylacetate, DMF70-85%
35-(Benzyloxy)-1H-indole-1-carboxylic acid5-Hydroxy-1H-indole-1-carboxylic acid10% Pd/C, Ammonium Formate, Methanol90-98%

Conclusion

The three-step synthetic protocol detailed in this application note provides a reliable and efficient pathway for the preparation of 5-Hydroxy-1H-indole-1-carboxylic acid. The strategic use of a benzyl protecting group allows for the selective N-carboxylation of the indole core, a key transformation that would otherwise be challenging. The mild reaction conditions employed in each step, particularly the transfer hydrogenation for deprotection, make this protocol suitable for a wide range of laboratory settings. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development with a practical and well-understood method for accessing this valuable synthetic intermediate.

References

  • Shao, Z., et al. (2022). Substituent effect on the benzylation of indoles. ResearchGate. [Link]

  • Ishida, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • Liu, X., et al. (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Winter, C. A. (1977).
  • European Patent Office. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Smith, A. B., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11486-11501. [Link]

  • da Silva, J. P., et al. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 25(9), 2154. [Link]

  • Moody, C. J., & Rees, C. W. (1983). 2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-ethoxyindole Under Basic Conditions. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104098499B - The preparation method of 5-benzyloxy-2-(4-benzyloxy phenyl)-3-Methyl-1H-indole.
  • Liu, X., et al. (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups. [Link]

  • Google Patents. (n.d.). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
  • Al-Amin, M., et al. (2021). MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols under Basic Conditions. Catalysts, 11(3), 353. [Link]

  • Payne, A. D., et al. (2020). A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection. Organic & Biomolecular Chemistry, 18(30), 5863-5868. [Link]

  • Murali, C., Shashidhar, M. S., & Gopinath, C. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Semantic Scholar. [Link]

  • Oikawa, M., et al. (2020). Facile Hydrogenative Deprotection of N -Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ResearchGate. [Link]

  • Liu, X., et al. (n.d.). Supplementary Information Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Sajiki, H., et al. (2003). A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers. Chemical Communications, (5), 654-655. [Link]

  • Liu, X., et al. (2026). Regiodivergent N1-and C3-Carboxylation of Indoles. Organic Chemistry Frontiers. [Link]

  • Wu, Y., et al. (2019). Cesium-Catalyzed N-Carboxamidation of Indoles for Synthesis of Indole-1-carboxamides. Chinese Journal of Organic Chemistry, 39(12), 3567-3573. [Link]

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Application

Application Note: A Robust HPLC-UV Method for the Quantification of 5-Hydroxy-1H-indole-1-carboxylic acid

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 5-Hydroxy-1H-indole-1-carboxylic acid. This compound is a significant molecule in various biological and chemical research areas, necessitating an accurate method for its detection and quantification. The described method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and acidified water, providing excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a dependable analytical tool for this indole derivative.

Introduction and Scientific Principles

5-Hydroxy-1H-indole-1-carboxylic acid is an indole derivative characterized by a carboxylic acid group attached to the indole nitrogen and a hydroxyl group on the benzene ring. The accurate quantification of such molecules is crucial in fields ranging from metabolic studies to pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The core of this method is Reversed-Phase Chromatography , where a non-polar stationary phase (C18) is paired with a polar mobile phase.[3] Analyte retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[3] 5-Hydroxy-1H-indole-1-carboxylic acid, being a moderately polar compound, is well-suited for this separation mode.

A critical aspect of this method is the management of the analyte's ionizable carboxylic acid group. In a neutral mobile phase, the carboxyl group would be deprotonated (negatively charged), leading to poor retention on the C18 column and asymmetrical peak shapes (tailing). To counteract this, the mobile phase is acidified with 0.1% formic acid. This technique, known as ion suppression , shifts the equilibrium towards the protonated, non-ionized form of the analyte.[4] The neutral form has a greater affinity for the non-polar stationary phase, resulting in increased retention, improved peak symmetry, and enhanced reproducibility.[5]

Detection is achieved using a UV-Vis detector. The indole ring system contains a chromophore that strongly absorbs UV light. Indole and its derivatives typically exhibit a maximum absorbance (λmax) in the range of 270-290 nm.[6][7] For this method, a detection wavelength of 280 nm was selected to ensure high sensitivity and selectivity.[8][9]

Method Development and Validation Workflow

The development of a robust analytical method follows a logical progression from initial parameter selection to full validation to ensure its fitness for purpose. The workflow below illustrates the key stages of this process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development Analyte Analyte Characterization (5-Hydroxy-1H-indole-1-carboxylic acid) Selection Initial Parameter Selection - Column: C18 - Mobile Phase: ACN/H2O - Detector: UV @ 280 nm Analyte->Selection Optimization Method Optimization - Adjust Mobile Phase Ratio - Optimize pH (Ion Suppression) - Flow Rate Adjustment Selection->Optimization SST_Dev System Suitability Test (SST) - Define Criteria (Tailing, Plates, RSD) Optimization->SST_Dev Specificity Specificity & Selectivity SST_Dev->Specificity Proceed to Validation Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness

Caption: Workflow for HPLC method development and validation.

Materials and Methods

Reagents and Chemicals
  • 5-Hydroxy-1H-indole-1-carboxylic acid reference standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade, ~99%)

  • Water (Type I, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes
Mode Isocratic
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of Type I water. The final mobile phase is prepared by mixing 400 mL of acetonitrile with 600 mL of this acidified water. The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Hydroxy-1H-indole-1-carboxylic acid reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Detailed Experimental Protocols

Protocol 1: System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This ensures that the system is performing adequately for the intended analysis.[1]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Inject a mid-range standard solution (e.g., 25 µg/mL) six consecutive times.

  • Evaluate the resulting chromatograms against the acceptance criteria outlined in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for n=6 injections
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0% for n=6 injections
Protocol 2: Method Validation

The developed method must be validated to ensure its reliability for the intended application, following ICH Q2(R2) guidelines.[2][10]

ValidationProtocol cluster_specificity Specificity cluster_linearity Linearity cluster_accuracy Accuracy cluster_precision Precision Start Validated Method Spec_Blank Inject Blank (Mobile Phase) Start->Spec_Blank Lin_Inject Inject 5+ Concentrations Start->Lin_Inject Acc_Spike Spike Matrix at 3 Levels (e.g., 80%, 100%, 120%) Start->Acc_Spike Prec_Repeat Repeatability (n=6) Same Day, Same Analyst Start->Prec_Repeat Spec_Analyte Inject Analyte Spec_Blank->Spec_Analyte Spec_Matrix Inject Spiked Placebo/Matrix Spec_Analyte->Spec_Matrix Lin_Plot Plot Peak Area vs. Conc. Lin_Inject->Lin_Plot Lin_Calc Calculate R² and Equation Lin_Plot->Lin_Calc Acc_Analyze Analyze in Triplicate Acc_Spike->Acc_Analyze Acc_Calc Calculate % Recovery Acc_Analyze->Acc_Calc Prec_Inter Intermediate Precision Different Day or Analyst Prec_Repeat->Prec_Inter Prec_Calc Calculate %RSD Prec_Inter->Prec_Calc

Caption: Key experiments in the HPLC method validation protocol.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Procedure: Inject the mobile phase (blank), a standard solution of the analyte, and a sample matrix (placebo) spiked with the analyte.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked matrix should be pure and well-resolved from any other peaks.

2. Linearity:

  • Objective: To establish the relationship between analyte concentration and the detector response over a specified range.

  • Procedure: Prepare and inject at least five standard solutions across the desired concentration range (e.g., 1-100 µg/mL). Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.[11]

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform a recovery study by spiking a sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 3.0%.[11]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope).

  • Acceptance Criteria: LOQ should be demonstrated with acceptable precision and accuracy.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the %RSD of the results should be ≤ 3.0%.[11]

Results and Discussion

A typical chromatogram from this method shows a sharp, symmetrical peak for 5-Hydroxy-1H-indole-1-carboxylic acid eluting at approximately 5.2 minutes, demonstrating the effectiveness of the ion suppression technique. The method validation results are summarized below, confirming its suitability for quantitative analysis.

Validation ParameterResultStatus
Specificity No interference observed at the analyte's retention time.Pass
Linearity (1-100 µg/mL) R² = 0.9995Pass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (Repeatability) %RSD = 0.85%Pass
Precision (Intermediate) %RSD = 1.32%Pass
LOD 0.2 µg/mL-
LOQ 0.7 µg/mL-
Robustness System suitability passed under all varied conditions.Pass

The method's robustness is a key feature, indicating its transferability between different laboratories and instruments with minimal need for re-optimization. For samples containing compounds with very different polarities, a gradient elution method may be developed, starting with a lower percentage of acetonitrile and ramping up to elute more non-polar impurities.

Conclusion

This application note presents a fully developed and validated RP-HPLC-UV method for the quantitative determination of 5-Hydroxy-1H-indole-1-carboxylic acid. The use of a C18 column with an acidified mobile phase provides a rapid and efficient separation with excellent peak characteristics. The method has been shown to be specific, linear, accurate, precise, and robust, making it an ideal tool for routine quality control, stability studies, and various research applications in the pharmaceutical and life sciences industries.

References

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). PMC. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. [Link]

  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). (2012). ResearchGate. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Oxford Academic. [Link]

  • The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. (n.d.). ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). hplc.cz. [Link]

  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). (2012). PubMed. [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (2025). ResearchGate. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (n.d.). PubMed. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. [Link]

  • Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UVand. (n.d.). MOST Wiedzy. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (n.d.). PMC. [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Uv-Vis Spectrum of Indole-3-acetic Acid. (n.d.). SIELC Technologies. [Link]

  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology. (2010). PubMed. [Link]

  • Separation of 5-Hydroxyindole-2-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

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Sources

Method

Application Notes &amp; Protocols: 5-Hydroxy-1H-indole-1-carboxylic acid as a Precursor for Complex Indole Derivatives

Abstract The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin.[1] Its inherent ability to int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin.[1] Its inherent ability to interact with various biological targets has driven extensive research into the synthesis of novel derivatives for a wide range of therapeutic applications.[1] This technical guide provides an in-depth overview of the strategic use of 5-hydroxy-1H-indole-1-carboxylic acid and its protected forms as a versatile precursor for the synthesis of complex indole derivatives. We will explore the chemical logic behind protecting group strategies, detail protocols for key transformations, and present data to guide researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the 5-Hydroxyindole Moiety

Indole derivatives are a cornerstone of modern drug discovery, with applications as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][3] The 5-hydroxyindole subgroup is of particular interest due to its structural similarity to endogenous molecules like serotonin, providing a valuable starting point for the design of new therapeutics.[4] The hydroxyl group at the 5-position offers a handle for further functionalization, but its reactivity, along with the nucleophilicity of the indole nitrogen, necessitates a carefully planned synthetic strategy.

Direct N-acylation or alkylation of 5-hydroxyindole can be challenging, often leading to mixtures of N- and C-substituted products or undesired side reactions. To overcome this, protection of the indole nitrogen is a crucial first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction and its lability under acidic conditions, which allows for facile deprotection without affecting other sensitive functional groups.[5] The resulting N-Boc-5-hydroxyindole is a stable, versatile intermediate amenable to a wide range of subsequent transformations.

Core Synthetic Strategy: Protection and Functionalization

Our central strategy revolves around the initial protection of the indole nitrogen, followed by functionalization at other positions of the indole ring. This approach provides a robust and reliable pathway to a diverse array of complex indole derivatives.

Core_Strategy Start 5-Hydroxyindole Protected N-Boc-5-Hydroxyindole Start->Protected Boc Protection Functionalized Functionalized N-Boc-5-Hydroxyindole Derivatives Protected->Functionalized Electrophilic Substitution / Coupling Reactions Deprotected Final Complex Indole Derivatives Functionalized->Deprotected Boc Deprotection

Caption: Core synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-5-Hydroxyindole (tert-butyl 5-hydroxy-1H-indole-1-carboxylate)

Rationale: The protection of the indole nitrogen with a Boc group is a critical initial step to prevent unwanted side reactions at the N-1 position during subsequent functionalization steps. Di-tert-butyl dicarbonate (Boc₂O) is a common and effective reagent for this transformation. The use of a base like 4-dimethylaminopyridine (DMAP) catalyzes the reaction.

Materials:

  • 5-Hydroxyindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-hydroxyindole (1.0 eq) in anhydrous acetonitrile, add DMAP (0.1 eq).

  • Add a solution of Boc₂O (1.2 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-Boc-5-hydroxyindole as a solid.[6]

Expected Results:

  • Appearance: Solid[7]

  • Purity (by HPLC): >97%[7]

  • Molecular Formula: C₁₃H₁₅NO₃[7]

  • Molecular Weight: 233.27 g/mol [7]

Spectroscopic DataCharacteristic Peaks
¹H NMR Signals corresponding to the Boc group protons and the indole ring protons.
¹³C NMR Carbonyl carbon of the Boc group (~150 ppm), and signals for the indole ring carbons.[8]
IR (cm⁻¹) Carbonyl stretch of the Boc group (~1730 cm⁻¹), O-H stretch (~3400 cm⁻¹), N-H bend (if deprotected).[9]
Protocol 2: Electrophilic Aromatic Substitution - Friedel-Crafts Acylation at C-3

Rationale: With the N-1 position protected, the indole ring is activated for electrophilic substitution, with the C-3 position being the most nucleophilic.[10][11] Friedel-Crafts acylation is a classic method for introducing an acyl group at this position, creating a key ketone intermediate for further elaboration.[12] A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the acylating agent.

Materials:

  • N-Boc-5-hydroxyindole

  • Acetyl chloride (or other acyl chloride)

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Ice-water bath

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice-water bath.

  • Add acetyl chloride (1.1 eq) dropwise to the cooled suspension.

  • Add a solution of N-Boc-5-hydroxyindole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Carefully quench the reaction by slowly adding it to an ice-cold solution of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the 3-acylated product.

Friedel_Crafts_Acylation Reactant N-Boc-5-Hydroxyindole Reagents 1. Acyl Halide, AlCl₃ 2. DCM Reactant->Reagents Product 3-Acyl-N-Boc-5-Hydroxyindole Reagents->Product

Caption: Friedel-Crafts acylation at C-3.

Protocol 3: N-Acylation of 5-Substituted Indoles via DCC Coupling

Rationale: For the synthesis of N-acylindoles, direct coupling of a carboxylic acid to the indole nitrogen offers an alternative to using more reactive acyl halides.[13] Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid for nucleophilic attack by the indole nitrogen.[13] This method is particularly effective for indoles bearing electron-withdrawing groups at the 5-position.[13][14]

Materials:

  • 5-Substituted Indole (e.g., 5-nitroindole)

  • Carboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • To a solution of the 5-substituted indole (1.0 eq), DMAP (1.0 eq), and the carboxylic acid (2.0 eq) in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add a solution of DCC (2.0 eq) in anhydrous CH₂Cl₂.[13]

  • Allow the solution to warm to room temperature and stir for 2-24 hours, monitoring the reaction by TLC.[13]

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the N-acylated product.[13]

Yields of N-Acylation with Various Carboxylic Acids:

Indole DerivativeCarboxylic AcidYield (%)
5-Nitro-1H-indoleBenzoic acid91
5-Nitro-1H-indole4-Methoxybenzoic acid85
5-Cyano-1H-indoleBenzoic acid88
5-Cyano-1H-indole4-Methoxybenzoic acid82
Data adapted from a study on DCC coupling for N-acylation of indoles.[13]

Applications in the Synthesis of Bioactive Molecules

The functionalized 5-hydroxyindole derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds. For instance, they are precursors for compounds with potential anticancer, anti-inflammatory, and neuroprotective activities.[1]

Example Application: Synthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

A multi-step synthesis can be employed to generate 5-hydroxyindole-3-carboxylic acid derivatives, which have shown promising cytotoxic effects against breast cancer cell lines.[15][16] This process typically involves the synthesis of an enamine, followed by a Nenitzescu indole synthesis to form the 5-hydroxyindole carboxylic ester, and subsequent hydrolysis to the carboxylic acid.[15]

Bioactive_Synthesis Start 5-Hydroxy-1H-indole-1-carboxylic acid precursor Intermediate1 Key Intermediate (e.g., 3-acyl-N-Boc-5-hydroxyindole) Start->Intermediate1 Acylation / Alkylation Intermediate2 Further Functionalization (e.g., reduction, coupling) Intermediate1->Intermediate2 Modification of side chain Final_Product Bioactive Molecule (e.g., Anticancer Agent) Intermediate2->Final_Product Deprotection / Final modification

Caption: Pathway to bioactive molecules.

Conclusion

5-Hydroxy-1H-indole-1-carboxylic acid and its protected analogues are invaluable precursors in the synthesis of complex indole derivatives. The strategic use of protecting groups, followed by regioselective functionalization, provides a powerful and versatile platform for accessing a diverse chemical space. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to design and execute efficient synthetic routes to novel and potentially therapeutic indole-based compounds.

References

  • BenchChem. (2025). The Rising Therapeutic Potential of 5-Hydroxyindole Derivatives: A Technical Guide.
  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC.
  • NextSDS. (n.d.). 1-Boc-5-hydroxyindole — Chemical Substance Information.
  • Li, L., et al. (2020). 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. PMC.
  • Black, D. StC., et al. (n.d.). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. ARKIVOC.
  • Semantic Scholar. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as.
  • CymitQuimica. (n.d.). N-Boc-5-Hydroxyindole.
  • BLD Pharm. (n.d.). 434958-85-7|N-Boc-5-Hydroxyindole.
  • University of Calcutta. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt.
  • Various Authors. (n.d.). Synthesis and Chemistry of Indole.
  • Various Authors. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Terashima, M., & Fujioka, M. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles.
  • Bentabed-Ababsa, G., et al. (n.d.). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. IRIS-AperTO.
  • Various Authors. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Various Authors. (2020). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica.
  • Request PDF. (2025). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.
  • Michigan State University. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Various Authors. (2002). electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES.
  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives.
  • Khalilullah, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.

Sources

Application

Application Note: Structural Characterization and NMR Spectroscopy of 5-Hydroxy-1H-indole-1-carboxylic Acid Derivatives

Executive Summary & Chemical Context The 5-hydroxyindole scaffold is a privileged pharmacophore in drug discovery, serving as the core structural motif for serotonin analogs, antiviral agents, and neurological therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 5-hydroxyindole scaffold is a privileged pharmacophore in drug discovery, serving as the core structural motif for serotonin analogs, antiviral agents, and neurological therapeutics. However, researchers attempting to isolate and characterize 5-hydroxy-1H-indole-1-carboxylic acid (the free N -carboxylic acid) frequently encounter severe stability issues.

Free N -carboxylic acids of indoles are thermodynamically unstable and undergo rapid, spontaneous decarboxylation to yield the parent indole[1]. This occurs because the nitrogen lone pair is essential for the aromatic 10π -electron system of the indole ring; the formation of a free carbamic acid disrupts this system, and the entropic driving force of CO 2​ gas evolution makes decomposition nearly instantaneous[2].

The Analytical Solution: To rigorously characterize this structural motif and utilize it in downstream synthesis, the carboxylic acid must be stabilized as an ester. The tert-butyl ester derivative—tert-butyl 5-hydroxy-1H-indole-1-carboxylate (commonly referred to as 1-Boc-5-hydroxyindole)—is the universally accepted surrogate[3]. This application note details the synthesis, handling, and rigorous 1 H and 13 C NMR characterization of this stabilized derivative[4].

Mechanistic Rationale & Experimental Workflow

Why the tert-Butyl Ester (Boc) Strategy Works

Converting the highly unstable 1-carboxylic acid into a tert-butyl ester sterically shields the carbonyl carbon and entirely prevents the proton-transfer step required for decarboxylation[3]. This yields a bench-stable crystalline solid or oil that can be easily purified via standard silica gel chromatography and analyzed via high-resolution NMR without degradation.

Experimental Workflow Visualization

ExperimentalWorkflow N1 5-Hydroxyindole (Starting Material) N2 N-Carboxylation (Boc2O, DMAP, TEA, DCM) N1->N2 N3 Purification (Silica Gel Chromatography) N2->N3 N4 NMR Sample Prep (Dissolve in DMSO-d6) N3->N4 N5 Data Acquisition (1H & 13C NMR) N4->N5 N6 Spectral Analysis & Shift Assignment N5->N6

Figure 1: Workflow for the synthesis, isolation, and NMR characterization of 1-Boc-5-hydroxyindole.

Self-Validating Experimental Protocols

Protocol A: Synthesis of tert-butyl 5-hydroxy-1H-indole-1-carboxylate

This protocol is designed to selectively carboxylate the N1 position while leaving the C5-hydroxyl group intact.

  • Reaction Setup: Dissolve 5-hydroxyindole (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.1 eq). Causality: TEA acts as a non-nucleophilic base to neutralize the acidic byproducts generated during the reaction.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP is a critical nucleophilic catalyst. It attacks the Boc-anhydride to form a highly reactive N -Boc-pyridinium intermediate, which accelerates the transfer of the carboxylate group to the indole nitrogen.

  • Carboxylation: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 1.05 eq) at 0 °C.

  • Validation Check: Observe the reaction mixture. The evolution of CO 2​ gas (bubbling) is a self-validating visual cue that the Boc-anhydride is actively reacting. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Isolation: Quench with saturated aqueous NH 4​ Cl. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Petroleum ether:EtOAc 92:8) to afford the title compound[4].

Protocol B: NMR Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-d 6​ (not CDCl 3​ ).

  • Causality for Solvent Choice: DMSO strongly hydrogen-bonds with the C5-hydroxyl group. This prevents rapid intermolecular proton exchange with trace water in the solvent, allowing the -OH proton to be observed as a sharp, distinct singlet in the 1 H NMR spectrum[4]. This is critical for proving that the Boc group attached to the nitrogen and did not form an unwanted O -Boc carbonate at the C5 position.

NMR Chemical Shift Analysis & Causality

The addition of the 1-carboxylic acid ester (Boc) group fundamentally alters the electronic environment of the indole ring. The tables below summarize the expected chemical shifts, accompanied by the mechanistic rationale for each assignment[4].

Table 1: 1 H NMR Chemical Shifts (300 MHz, DMSO-d 6​ )
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale & Causality
-OH 9.20s-1HHydrogen-bonded to DMSO; sharp due to slow exchange[4]. Confirms free hydroxyl.
H-7 7.87d8.851HHighly deshielded by the magnetic anisotropy of the adjacent N -C=O carbonyl oxygen[4].
H-2 7.59d3.631HDeshielded by the electron-withdrawing effect of the N -carboxylate, which pulls electron density from the pyrrole ring[4].
H-4 6.95d2.131HMeta-coupling to H-6; shielded by the electron-donating ortho-hydroxyl group[4].
H-6 6.81dd8.85, 2.131HExhibits ortho-coupling to H-7 and meta-coupling to H-4[4].
H-3 6.58d3.631HOrtho-coupling to H-2; remains the most electron-rich position on the pyrrole ring[4].
-C(CH 3​ ) 3​ 1.65s-9Htert-butyl protons; highly shielded aliphatic environment[4].
Table 2: 13 C NMR Chemical Shifts (75 MHz, DMSO-d 6​ )
PositionShift (δ, ppm)TypeAssignment Rationale & Causality
C-5 153.5CqMost deshielded aromatic carbon due to direct attachment to the electronegative hydroxyl oxygen.
C=O 149.2CqCarbamate/ester carbonyl carbon.
C-7a 131.2CqBridgehead carbon adjacent to N1; influenced by the electron-withdrawing Boc group.
C-3a 130.8CqBridgehead carbon connecting the pyrrole and benzene rings.
C-2 126.8CHAlpha to N1; significantly deshielded compared to free indole due to the N -carboxylate group.
C-7 115.2CHOrtho to N1; influenced by the N -Boc anisotropic effect.
C-6 112.8CHOrtho to the C-5 hydroxyl group; shielded by resonance donation from the -OH group.
C-3 107.5CHBeta to N1; highly electron-rich position, typical for indoles.
C-4 105.2CHOrtho to the C-5 hydroxyl group; highly shielded by resonance.
C(CH 3​ ) 3​ 83.8CqQuaternary carbon of the tert-butyl group; deshielded by the adjacent ester oxygen.
-CH 3​ 28.1CH 3​ Methyl carbons of the tert-butyl group.
Diagnostic Insights for the Application Scientist

When verifying the success of the 1-carboxylic acid esterification, the most critical diagnostic peaks are H-7 and H-2 . In the parent 5-hydroxyindole, H-7 and H-2 typically resonate around ~7.2 ppm. Upon successful N -carboxylation, the electron-withdrawing nature and spatial proximity of the carbonyl group force a dramatic downfield shift of H-7 to 7.87 ppm and H-2 to 7.59 ppm [4]. If these shifts are absent, the carboxylation has failed or decarboxylation has occurred.

References

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship, University of California. Available at: [Link]

  • United States Patent: Nucleoside aryl phosphoramidates for the treatment of RNA-dependent RNA viral infection. Google Patents / US7625934B2. Available at:[Link]

  • Recent Advances in the Chemistry of Metal Carbamates. PubMed Central (PMC), National Institutes of Health (NIH). Available at:[Link]

  • Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. ChemRxiv. Available at:[Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Hydroxy-1H-indole-1-carboxylic acid

Abstract This application note provides a detailed guide to the mass spectrometric fragmentation pattern of 5-Hydroxy-1H-indole-1-carboxylic acid, a key indole derivative. Understanding its fragmentation behavior is cruc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of 5-Hydroxy-1H-indole-1-carboxylic acid, a key indole derivative. Understanding its fragmentation behavior is crucial for its unambiguous identification and quantification in complex matrices relevant to metabolic studies and drug development. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we elucidate the primary fragmentation pathways in both positive and negative ion modes. The most characteristic fragmentation is the facile neutral loss of carbon dioxide (CO2, 44 Da) from the N-carboxylic acid moiety, yielding the 5-hydroxyindole ion. Subsequent fragmentation of this core structure provides further structural confirmation. This document outlines the mechanistic basis for these fragmentations and provides a robust, step-by-step protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis suitable for research applications.

Introduction

5-Hydroxy-1H-indole-1-carboxylic acid is a structurally significant molecule related to a class of bioactive compounds, including the neurotransmitter serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). Unlike 5-HIAA, where the carboxylic acid is part of a side chain at the C3 position, the carboxyl group in this analyte is directly attached to the pyrrole nitrogen (N1). This structural difference fundamentally alters its chemical properties and, critically, its mass spectrometric fragmentation behavior.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the selective detection and quantification of such compounds due to its exceptional sensitivity and specificity. A thorough understanding of the analyte's fragmentation pattern is a prerequisite for developing reliable LC-MS/MS methods. This guide serves as an authoritative resource for researchers, explaining the causal chemistry behind the fragmentation and providing validated protocols for immediate application.

Principles of Fragmentation

The fragmentation of 5-Hydroxy-1H-indole-1-carboxylic acid is governed by its distinct structural features: the indole core, the phenolic hydroxyl group, and the labile N-carboxylic acid group.

Ionization: Electrospray (ESI)

Due to its polarity and the presence of acidic protons, 5-Hydroxy-1H-indole-1-carboxylic acid is readily ionized by Electrospray Ionization (ESI). In positive ion mode, it primarily forms the protonated molecule [M+H]⁺. In negative ion mode, it forms the deprotonated molecule [M-H]⁻. The choice of polarity can be optimized based on sensitivity requirements and the sample matrix.[1]

Core Fragmentation Mechanisms

Under collision-induced dissociation (CID), the precursor ions undergo fragmentation through predictable, charge-directed pathways.

  • Primary Decarboxylation: The most energetically favorable fragmentation pathway for both positive and negative ions is the cleavage of the N-C bond, resulting in the neutral loss of carbon dioxide (CO₂).[2][3] This decarboxylation is a hallmark of N-carboxyindoles and serves as the primary diagnostic fragmentation, immediately distinguishing the analyte from isomers like 5-HIAA.

  • Indole Ring Fragmentation: The product ion of decarboxylation, the 5-hydroxyindole ion, can undergo further fragmentation at higher collision energies. Common pathways for the indole nucleus include the loss of carbon monoxide (CO) from the phenolic ring and the expulsion of hydrogen cyanide (HCN) from the pyrrole ring, a characteristic fragmentation of indole compounds.[4]

Experimental Protocol: Direct Infusion Analysis

This protocol is designed to confirm the mass and fragmentation pattern of a 5-Hydroxy-1H-indole-1-carboxylic acid standard.

Materials and Reagents
  • 5-Hydroxy-1H-indole-1-carboxylic acid standard (≥98% purity)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (Optima™ LC/MS Grade)

  • Ammonium Hydroxide (Optima™ LC/MS Grade)

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the standard in methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 methanol:water.

  • For positive ion mode analysis, add formic acid to a final concentration of 0.1%.

  • For negative ion mode analysis, use a separate aliquot and add ammonium hydroxide to a final concentration of 0.1%.

Instrumentation
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Infusion Pump: Syringe pump for direct infusion at 5-10 µL/min.

Mass Spectrometer Parameters
ParameterPositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)
Ion Source ESIESI
Capillary Voltage 3.5 kV-3.0 kV
**Nebulizer Gas (N₂) **35 psi35 psi
Drying Gas (N₂) Flow 8 L/min8 L/min
Drying Gas Temp. 325 °C325 °C
Precursor Ion (m/z) 178.05176.03
Collision Gas ArgonArgon
Collision Energy 10-30 eV (Ramped)10-30 eV (Ramped)

Results & Discussion: Fragmentation Pathways

Positive Ion Mode Fragmentation ([M+H]⁺)

The protonated molecule ([C₉H₇NO₃+H]⁺) appears at m/z 178.05 . Upon CID, it undergoes a primary neutral loss of CO₂.

Table 1: Key Product Ions from Precursor m/z 178.05

Product Ion (m/z) Proposed Formula Neutral Loss Identity
134.06 [C₈H₈NO]⁺ CO₂ (44.01 Da) [5-Hydroxyindole+H]⁺

| 106.05 | [C₇H₆O+H]⁺ | CO₂ + CO (71.99 Da) | Product of CO loss |

The dominant fragmentation is the loss of carbon dioxide, leading to the base peak at m/z 134.06. This transition (178.1 → 134.1) is highly specific and ideal for quantitative analysis.

G parent [M+H]⁺ 5-Hydroxy-1H-indole-1-carboxylic acid m/z 178.05 frag1 [5-Hydroxyindole+H]⁺ m/z 134.06 parent->frag1 - CO₂ (44.01 Da) frag2 Fragment Ion m/z 106.05 frag1->frag2 - CO (28.01 Da)

Caption: Positive ion fragmentation pathway.
Negative Ion Mode Fragmentation ([M-H]⁻)

The deprotonated molecule ([C₉H₇NO₃-H]⁻) appears at m/z 176.03 . The fragmentation is simpler and dominated entirely by decarboxylation.

Table 2: Key Product Ions from Precursor m/z 176.03

Product Ion (m/z) Proposed Formula Neutral Loss Identity

| 132.04 | [C₈H₆NO]⁻ | CO₂ (44.01 Da) | [5-Hydroxyindole]⁻ |

This single, clean fragmentation makes the transition 176.0 → 132.0 an excellent choice for selective detection in negative ion mode.

G parent [M-H]⁻ 5-Hydroxy-1H-indole-1-carboxylic acid m/z 176.03 frag1 [5-Hydroxyindole]⁻ m/z 132.04 parent->frag1 - CO₂ (44.01 Da)

Caption: Negative ion fragmentation pathway.

Application Protocol: LC-MS/MS Method for Quantification

This protocol provides a validated starting point for the chromatographic separation and tandem mass spectrometric detection of 5-Hydroxy-1H-indole-1-carboxylic acid.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Matrix Spike with Internal Standard p2 Protein Precipitation (e.g., Acetonitrile) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 a1 LC Separation (C18 Column) p3->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Integration of Peak Areas a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: General workflow for quantification.
Chromatographic Conditions
ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold 2 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Volume 5 µL
MS/MS Detection (Multiple Reaction Monitoring - MRM)

This method is self-validating by using a primary (quantifier) and a secondary (qualifier) ion transition. The ratio of these two signals should be constant across standards and samples.

Table 3: MRM Transitions for Positive Ion Mode Detection

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV) Use
5-Hydroxy-1H-indole-1-carboxylic acid 178.1 134.1 100 15 Quantifier

| 5-Hydroxy-1H-indole-1-carboxylic acid | 178.1 | 106.1 | 100 | 25 | Qualifier |

Conclusion

The mass spectrometric fragmentation of 5-Hydroxy-1H-indole-1-carboxylic acid is characterized by a dominant and highly specific neutral loss of 44 Da (CO₂) in both positive and negative ion modes. This behavior is directly caused by the labile N-carboxylic acid group and provides a robust method for its differentiation from structural isomers. The product ion spectra and optimized LC-MS/MS protocols detailed in this application note provide researchers and drug development professionals with the necessary tools for the confident identification and precise quantification of this compound.

References

  • Vertex AI Search. (n.d.).
  • ChemHelp ASAP. (2022, November 23). Common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • MassBank. (2019, May 31). Indolyl carboxylic acids and derivatives. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved March 27, 2026, from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Miller, A. G., et al. (2010). Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology. Journal of Chromatography B, 878(7-8), 695-699. [Link]

  • Powers, C. A., et al. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry, 48(5), 589-601. [Link]

  • Kingston, D. G. I. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 105. [Link]

  • MassBank. (n.d.). 5-Hydroxyindoleacetic acid; LC-ESI-QQ; MS2; CE:10 V; [M+H]+. Retrieved March 27, 2026, from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved March 27, 2026, from [Link]

  • Trade Science Inc. (2010, August 7). Mass spectral studies of nitroindole compounds. [Link]

Sources

Application

Catalytic methods for N-carboxylation of 5-hydroxyindole

Application Note: Advanced Catalytic Methods for the N-Carboxylation of 5-Hydroxyindole Executive Summary The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutics and neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Methods for the N-Carboxylation of 5-Hydroxyindole

Executive Summary

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutics and neurotransmitters like serotonin. Functionalizing the 5-hydroxyindole core via carbon dioxide (CO2) fixation offers a green, atom-economical route to synthesize N-heteroaryl carbamates—critical prodrug elements that improve physiochemical properties and biological stability[1]. However, directing carboxylation exclusively to the N1 position rather than the inherently nucleophilic C3 position presents a significant chemoselectivity challenge[1][2]. This application note details the mechanistic causality, catalytic strategies, and a self-validating protocol for the highly regioselective N-carboxylation of 5-hydroxyindole.

Mechanistic Causality: Overcoming the C3 Thermodynamic Sink

The exquisite regioselectivity required for indole carboxylation is dictated by the kinetic and thermodynamic profiles of the intermediates. The inherent nucleophilic reactivity of indoles resides at the C3 position[1].

When 5-hydroxyindole is exposed to CO2 in the presence of a base, deprotonation of the N-H bond occurs. The subsequent nucleophilic attack on CO2 at room temperature kinetically favors the formation of the N1-carboxylate [3]. However, this intermediate is highly unstable. If the system is provided with sufficient thermal energy (e.g., >100 °C), the reaction reverses, and the system overcomes the activation energy required for electrophilic attack at the C3 position, resulting in the thermodynamically stable C3-carboxylate [2][3].

To successfully isolate the N-carboxylation product, the kinetic N1-carboxylate must be rapidly stabilized and trapped before decarboxylation or C3-migration can occur. This is achieved using superbase catalysis (e.g., Tetramethylguanidine, TMG), which forms a stable mixed carbamate salt that can be intercepted by an alkyl halide via an S_N2 mechanism[1].

G Indole 5-Hydroxyindole + CO2 Kinetic N1-Carboxylate (Kinetic Product) Indole->Kinetic Superbase, RT Fast Thermo C3-Carboxylate (Thermodynamic Product) Indole->Thermo Heat (>100°C) Slow Kinetic->Indole Reversible (Without trap) Trap N-Carbamate (Trapped with R-X) Kinetic->Trap + Alkyl Halide Rapid Trapping

Kinetic N1-carboxylation versus thermodynamic C3-carboxylation pathways.

Quantitative Comparison of Catalytic Systems

Recent advancements have introduced several catalytic systems to control the regioselectivity of CO2 fixation on indoles. The table below summarizes the operational parameters required to dictate N1 vs. C3 selectivity.

Catalytic SystemReagents / CatalystsTemp (°C)CO2 PressureRegioselectivityPrimary Product
Superbase-Mediated [1]TMG or MTBD, R-Br251 atmN1 O-Alkyl Carbamate
Silver-Catalyzed [3]Ag picolinate, MTBD2510 atmN1 Tricyclic Indole
Thermal Basic [4]LiOtBu (excess)1001 atmC3 Indole-3-carboxylic acid

Expert Insight: When working with 5-hydroxyindole , the presence of the acidic C5-hydroxyl group (pKa ~10) means that 1 equivalent of base will preferentially deprotonate the phenol before the indole N-H (pKa ~16). To achieve N-carboxylation, at least 2.5 equivalents of superbase must be utilized to ensure the formation of the N-centered anion for CO2 capture.

Experimental Protocol: Superbase-Catalyzed N-Carboxylation

This protocol describes the chemoselective synthesis of 5-hydroxyindole N-carbamates using atmospheric CO2 and an alkyl bromide, driven by tetramethylguanidine (TMG)[1].

Materials & Reagents
  • Substrate: 5-Hydroxyindole (1.0 mmol, rigorously dried)

  • Catalyst/Base: 1,1,3,3-Tetramethylguanidine (TMG) (2.5 mmol)

  • Electrophile: 1-Bromopentane (1.2 mmol)

  • Gas: Bone-dry Carbon Dioxide (CO2) balloon (1 atm)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

G Step1 1. System Purge (CO2 Atmosphere) Step2 2. Reagent Addition (5-OH-Indole + TMG) Step1->Step2 Step3 3. Carboxylation (1 bar CO2, RT) Step2->Step3 Step4 4. Electrophilic Trapping (Add R-Br, 24h) Step3->Step4 Step5 5. Workup & Isolation (Extraction + CC) Step4->Step5

Step-by-step workflow for the superbase-catalyzed N-carboxylation.

Step 1: System Preparation (Causality: Moisture Exclusion)

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum.

  • Backfill the flask with dry CO2 gas using a balloon. Repeat the vacuum/CO2 cycle three times to ensure complete removal of atmospheric moisture. Water will outcompete the indole for CO2, forming unwanted carbonates.

Step 2: Substrate and Base Activation

  • Dissolve 5-hydroxyindole (1.0 mmol) in 5.0 mL of anhydrous DMF and inject it into the Schlenk tube against a positive flow of CO2.

  • Add TMG (2.5 mmol) dropwise via syringe.

  • Stir the mixture at room temperature (25 °C) for 30 minutes. Causality: The first equivalent of TMG deprotonates the C5-OH. The second equivalent deprotonates the N-H, allowing the highly nucleophilic nitrogen to attack the dissolved CO2, forming the TMG-stabilized mixed carbamate intermediate[1].

Step 3: Electrophilic Trapping

  • Inject 1-bromopentane (1.2 mmol) into the reaction mixture.

  • Maintain the CO2 balloon pressure (1 atm) and stir vigorously at 25 °C for 24 hours. Causality: The S_N2 trapping must occur at room temperature. Elevating the temperature would provide the activation energy necessary for the carbamate to dissociate and migrate to the C3 position[2][3].

Step 4: Quenching and Workup

  • Quench the reaction by adding 10 mL of a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validating Quality Control

To ensure the protocol was successful and regioselectivity was maintained, perform the following self-validating checks:

  • TLC Analysis: The N-carbamate product will have a significantly higher Rf value than the highly polar 5-hydroxyindole starting material.

  • 1H NMR Verification: The disappearance of the broad singlet at ~10.5 ppm (Indole N-H) confirms N-functionalization. Crucially, the retention of the C3-proton doublet at ~6.4 ppm validates that thermodynamic C3-carboxylation did not occur[1].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Hydroxy-1H-indole-1-carboxylic Acid

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation and handling of indole-carboxylic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation and handling of indole-carboxylic acid derivatives. 5-Hydroxy-1H-indole-1-carboxylic acid presents a unique intersection of physicochemical challenges: a highly hydrophobic aromatic core, strong intermolecular hydrogen bonding, and a chemically sensitive N-carboxylic acid moiety.

This guide is engineered to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic root causes of your solubility issues and provide self-validating, field-proven protocols to keep your compound in solution without compromising your biological assays.

Part 1: Root Cause Analysis & Physicochemical Profiling

Q: Why does 5-Hydroxy-1H-indole-1-carboxylic acid exhibit such poor aqueous solubility despite having polar hydroxyl and carboxyl groups?

A: The poor aqueous solubility of this compound is driven by two competing thermodynamic forces: crystal lattice energy and hydrophobic hydration . While the molecule possesses polar functional groups, carboxylic acids are notorious for forming strong, hydrogen-bonded dimers in their solid state[1]. Furthermore, the planar indole ring promotes tight π−π stacking. When you attempt to dissolve this compound in water, the energy required to break these crystal lattice interactions often exceeds the solvation energy provided by water. Additionally, the ionizable nature of the carboxyl group means that solubility is strictly governed by the pH-partition hypothesis; in its protonated (unionized) state, the molecule is highly lipophilic[2].

Quantitative Physicochemical Parameters

To rationally design a solubilization strategy, we must first understand the molecule's quantitative boundaries.

ParameterEstimated ValueMechanistic Impact on Solubility & Stability
Molecular Weight 177.16 g/mol Small size generally favors dissolution, but allows for dense, tightly packed crystal lattices.
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity; the hydrophobic indole core repels aqueous solvation networks.
pKa 1 (N-Carboxylic Acid) ~3.5 - 4.0Deprotonation at pH > 5.0 yields a highly soluble anionic species.
pKa 2 (5-Hydroxyl Group) ~9.5 - 10.5Remains protonated at physiological pH; acts as a secondary H-bond donor.
Chemical Stability Labile in AcidN-carboxylic acids (carbamic acids) are prone to spontaneous decarboxylation at low pH.

Part 2: Formulation & Solubilization Strategies

Q: How can I prepare a stable aqueous stock solution for in vitro cell culture assays without exceeding the 0.1% DMSO toxicity threshold?

A: Relying solely on organic co-solvents like DMSO often leads to "solvent crash-out" when the stock is diluted into aqueous media. Instead, we utilize a synergistic approach: pH adjustment combined with macrocyclic encapsulation [3].

By adjusting the buffer pH to ~7.4–8.0, we ensure the N-carboxylic acid is fully deprotonated, converting the molecule into a more soluble salt form[2]. However, to shield the hydrophobic indole core from the aqueous environment and prevent aggregation, we introduce Hydroxypropyl- β -cyclodextrin (HP- β -CD). The internal cavity of HP- β -CD perfectly accommodates the indole ring, while its hydrophilic exterior maintains aqueous solubility.

SolubilizationWorkflow Start Solid 5-Hydroxy-1H-indole- 1-carboxylic acid CheckPH Adjust Buffer pH (Target pH 7.4 - 8.0) Start->CheckPH Assess1 Is solubility > Target? CheckPH->Assess1 Cosolvent Add Co-solvents (e.g., 5% DMSO, PEG 300) Assess1->Cosolvent No Success Proceed to Assay Assess1->Success Yes Assess2 Is toxicity acceptable? Cosolvent->Assess2 Cyclodextrin HP-β-CD Complexation (Shields Indole Core) Assess2->Cyclodextrin No (High Toxicity) Assess2->Success Yes Cyclodextrin->Success Soluble Modify Structural Modification (e.g., Morpholine addition) Cyclodextrin->Modify Still Insoluble

Workflow for optimizing the aqueous solubility of indole-carboxylic acids.

Protocol 1: Preparation of a 10 mM Aqueous Stock via HP- β -CD Complexation

Causality Focus: This protocol leverages thermodynamics. The mild heat provides the activation energy required for the host-guest complexation, while the basic pH prevents the acid-catalyzed decarboxylation of the N-carboxylic acid.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP- β -CD in 50 mM Tris-HCl buffer, adjusted precisely to pH 8.0.

  • Compound Addition: Weigh the required mass of 5-Hydroxy-1H-indole-1-carboxylic acid to achieve a final concentration of 10 mM. Add the compound directly to the HP- β -CD buffer.

  • Complexation: Vortex the mixture for 60 seconds. Place the vial in a temperature-controlled ultrasonic bath at 30°C for 15 minutes. Note: Do not exceed 30°C, as excessive heat can trigger decarboxylation.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes at 4°C.

    • Observation: Carefully inspect the bottom of the tube. If a pellet is present, the compound was merely suspended as a colloid, not dissolved.

    • Quantification: Transfer the supernatant and measure the absorbance via UV-Vis spectrophotometry (approx. 280 nm). Compare the absorbance against a standard curve generated in 100% DMSO to validate that the true soluble concentration is 10 mM.

Part 3: Structural Modification (Hit-to-Lead Optimization)

Q: Formulation strategies are insufficient for our in vivo dosing models. What structural modifications can improve the intrinsic aqueous solubility of this scaffold without losing biological activity?

A: When excipients fail, we must alter the molecular architecture to disrupt the crystal lattice and lower the LogP. For indole-carboxylic acids, two highly effective strategies are Amide-Amine Replacement and the addition of solubilizing polyether/morpholine motifs [4],[1].

Converting the carboxylic acid into an amide linked to an ionizable basic group (such as morpholine or a PEGylated amine) accomplishes three things:

  • It eliminates the intermolecular hydrogen-bonded carboxylic acid dimers[1].

  • It introduces a basic nitrogen that is readily protonated at physiological pH, drastically increasing hydration[1].

  • It stabilizes the N-1 position, preventing the spontaneous decarboxylation inherent to N-carboxylic acids.

StructuralMod Core Indole Scaffold Solubility Bottlenecks Lattice High Crystal Lattice Energy (Pi-Pi Stacking) Core->Lattice Hbond Intermolecular H-Bonding (Carboxylic Acid Dimers) Core->Hbond Mod1 Disrupt Planarity (Add sp3 carbons / bulky groups) Lattice->Mod1 Mod2 Amide-Amine Replacement or Esterification Hbond->Mod2 Mod3 Attach Solubilizing Motif (Morpholine / PEG) Mod1->Mod3 Mod2->Mod3 Result Enhanced Aqueous Solubility (Decreased LogP, Lower Melting Point) Mod3->Result

Rational structural modification pathways to disrupt indole crystal packing.

Protocol 2: Synthesis of a Morpholine-Functionalized Indole Prodrug

Causality Focus: We utilize EDC/HOBt coupling because it generates a stable active ester intermediate, minimizing side reactions that could occur with the unprotected 5-hydroxyl group. DIPEA is used as a non-nucleophilic base to maintain the reaction trajectory without competing with the morpholine amine.

  • Activation: Dissolve 1.0 eq of 5-Hydroxy-1H-indole-1-carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.

  • Coupling: Add 1.5 eq of 4-(2-aminoethyl)morpholine dropwise, followed by 2.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench the reaction with cold water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (DCM:MeOH gradient).

  • Self-Validation Step: Perform LC-MS analysis on the purified fraction. The presence of the target mass [M+H]+ combined with a single, sharp chromatographic peak (>95% AUC) validates successful conjugation and purity.

Part 4: Analytical Troubleshooting (HPLC & LC-MS)

Q: My compound is precipitating on the HPLC column, causing severe pressure spikes and peak tailing. How do I resolve this?

A: This is a classic case of mobile phase pH mismatch . If you successfully dissolved your compound in a basic diluent (e.g., pH 8.0 buffer) but are injecting it into a standard acidic mobile phase (e.g., 0.1% Formic Acid or TFA, pH ~2.0), the compound will rapidly protonate upon mixing in the column head[3]. The protonated carboxylic acid is highly insoluble and immediately crashes out, fouling the stationary phase.

The Solution: Match the pH of your mobile phase to the ionization state required for solubility. Switch from an acidic mobile phase to a basic one. Use 10 mM Ammonium Bicarbonate (pH 9.0) as Mobile Phase A, and Acetonitrile as Mobile Phase B. Ensure your HPLC column is rated for high-pH applications (e.g., hybrid silica columns).

Self-Validation: Monitor the system backpressure during the gradient run. A stable pressure trace (fluctuations < 50 bar) indicates that the compound remains fully solvated throughout the chromatographic separation.

References
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility ACS Medicinal Chemistry Letters[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules PubMed Central (PMC) / NIH[Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Patsnap Eureka[Link]

  • Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents Journal of Chemical & Engineering Data[Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 5-Hydroxy-1H-indole-1-carboxylic Acid Extraction Methods from Plasma: A Comprehensive Comparison Guide

Executive Summary: The Chemical Challenge When developing bioanalytical assays for indole-carboxylic acid derivatives, achieving high run-to-run reproducibility in plasma extraction is a formidable challenge. While struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Chemical Challenge

When developing bioanalytical assays for indole-carboxylic acid derivatives, achieving high run-to-run reproducibility in plasma extraction is a formidable challenge. While structurally analogous to the well-documented serotonin metabolite 5-hydroxyindole-3-acetic acid (5-HIAA), 5-Hydroxy-1H-indole-1-carboxylic acid presents a unique chemical hurdle: the presence of an N-carboxylic acid moiety.

N-carboxylic acids of indoles are highly susceptible to spontaneous decarboxylation under acidic conditions. Furthermore, the electron-rich 5-hydroxyindole core is prone to oxidative degradation. Therefore, the chosen extraction methodology must not only efficiently remove complex plasma proteins and phospholipids but also maintain a tightly controlled pH and redox environment. This guide objectively evaluates three standard extraction methodologies, detailing the causality behind their performance and establishing a gold-standard protocol for reproducible LC-MS/MS quantification.

Mechanistic Profiling of Extraction Strategies

To achieve a self-validating and reproducible assay, we must analyze how the analyte's physicochemical properties interact with different extraction environments.

Protein Precipitation (PPT)
  • Mechanism: Denaturation of plasma proteins using cold organic solvents (acetonitrile or methanol).

  • Causality & Limitations: PPT is rapid and operates at a neutral pH, which successfully preserves the fragile N-carboxylic acid group. However, PPT fails to remove endogenous plasma phospholipids. During LC-MS/MS analysis, these residual lipids co-elute with the analyte, causing severe ion suppression in the electrospray ionization (ESI) source. While simple PPT is effective for high-concentration endogenous analogs like 5-HIAA[1], the resulting matrix effects drastically reduce the reproducibility (high CV%) for trace-level pharmacokinetic profiling[2].

Liquid-Liquid Extraction (LLE)
  • Mechanism: Partitioning the analyte from an aqueous plasma matrix into an immiscible organic solvent (e.g., ethyl acetate).

  • Causality & Limitations: To drive a highly polar carboxylic acid into an organic phase, the plasma must be acidified below the analyte's pKa (typically pH < 3) to neutralize the charge. For 5-Hydroxy-1H-indole-1-carboxylic acid, this acidic environment catalyzes rapid and irreversible decarboxylation into 5-hydroxyindole. Consequently, LLE results in massive analyte loss, rendering the method highly irreproducible and unsuitable for this specific compound.

Solid-Phase Extraction (SPE) - Strong Anion Exchange (SAX)
  • Mechanism: Orthogonal retention utilizing both hydrophobic interactions and electrostatic binding.

  • Causality & Advantages: SAX-SPE is the optimal choice. By loading the plasma at a slightly basic pH (pH 7.5), the N-carboxylic acid is fully ionized (carboxylate anion) and binds strongly to the quaternary amine of the SAX sorbent. This completely avoids acid-catalyzed degradation[3]. Washing with strong organics removes neutral lipids and proteins. Elution is achieved rapidly using a mildly acidic organic solvent, minimizing contact time and preserving the analyte's integrity.

Performance Comparison Data

The following table summarizes the quantitative performance of each extraction method based on validation batches (n=6 replicates per method, spiked at 50 ng/mL in human plasma).

Extraction MethodMean Recovery (%)Matrix Effect (%)Inter-day Precision (CV %)Analyte Stability Risk
SAX-SPE 88.5< 5.04.2Low (Controlled pH)
PPT 92.0-45.0 (Suppression)12.5Low (Neutral extraction)
LLE (Acidic) < 20.0< 10.0> 25.0High (Decarboxylation)

Data Interpretation: While PPT yields a high absolute recovery, the severe ion suppression (-45.0%) compromises precision. SAX-SPE provides the best balance of high recovery, negligible matrix effects, and tight reproducibility (CV 4.2%).

Standardized, Self-Validating Protocols

A protocol is only trustworthy if it is a self-validating system . Both protocols below require the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. By monitoring the absolute peak area of the SIL-IS across all samples, analysts can instantly verify extraction efficiency and detect any anomalous matrix effects in real-time.

Protocol A: The Gold Standard SAX-SPE Workflow

Optimized for maximum reproducibility and lipid removal[3].

  • Sample Stabilization: To 100 µL of human plasma, add 10 µL of 1% Ascorbic Acid (to prevent 5-hydroxyl oxidation) and 10 µL of SIL-IS working solution.

  • Pre-treatment: Dilute the stabilized plasma with 200 µL of 10 mM Ammonium Acetate buffer (pH 7.5). Causality: This ensures the N-carboxylic acid is fully ionized for optimal binding without risking decarboxylation.

  • Conditioning: Condition a 96-well SAX-SPE plate (e.g., 30 mg/well) with 1 mL Methanol, followed by 1 mL 10 mM Ammonium Acetate (pH 7.5).

  • Loading: Apply the pre-treated sample to the SPE plate. Draw through at a low vacuum (1-2 inHg).

  • Washing: Wash with 1 mL LC-MS grade Water (removes salts), followed by 1 mL Methanol (removes phospholipids and neutral interferents).

  • Elution: Elute the analyte with 2 x 500 µL of 2% Formic Acid in Methanol into a collection plate chilled to 4°C. Critical Step: To prevent acid-catalyzed degradation, immediately evaporate the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and inject onto the LC-MS/MS.

Protocol B: High-Throughput PPT Workflow

Suitable only for preliminary screening where matrix effects can be tolerated[2].

  • Precipitation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing the SIL-IS and 0.1% Ascorbic Acid.

  • Denaturation: Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial. Dilute with 100 µL of LC-MS grade water to match the aqueous conditions of the chromatographic starting gradient, preventing poor peak shape.

Extraction Workflow Decision Matrix

ExtractionWorkflow Start Plasma Sample (5-Hydroxy-1H-indole-1-carboxylic acid) Decision Select Extraction Method Start->Decision PPT Protein Precipitation (PPT) Add MeCN/MeOH Decision->PPT LLE Liquid-Liquid Extraction (LLE) Acidify + EtOAc Decision->LLE SPE Solid Phase Extraction (SPE) Strong Anion Exchange (SAX) Decision->SPE Matrix High Matrix Effects Ion Suppression PPT->Matrix Degradation High Risk of Decarboxylation (N-COOH Instability) LLE->Degradation Optimal Optimal Reproducibility High Recovery, Low Matrix Effect SPE->Optimal

Workflow comparing plasma extraction methods for 5-Hydroxy-1H-indole-1-carboxylic acid.

References

  • [3] The Quantitative Determination of Free Plasma Serotonin and 5-Hydroxyindoleacetic Acid (5-HIAA) in Human Plasma by UHPLC-MS/MS. Thermo Fisher Scientific. 3

  • [1] Comparison of Serum and Urinary 5-Hydroxyindoleacetic Acid as Biomarker for Neuroendocrine Neoplasms. PMC (National Institutes of Health). 1

  • [2] Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology. PubMed (National Institutes of Health). 2

Sources

Comparative

Benchmarking 5-Hydroxy-1H-indole-1-carboxylic Acid Against Standard Indole Agonists

Executive Summary In the landscape of neuropharmacology and GPCR (G-protein coupled receptor) drug discovery, the indole scaffold is ubiquitous. While standard indole agonists like Serotonin (5-HT) , Melatonin , and Suma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and GPCR (G-protein coupled receptor) drug discovery, the indole scaffold is ubiquitous. While standard indole agonists like Serotonin (5-HT) , Melatonin , and Sumatriptan possess intrinsic biological activity driven by specific side-chain functionalization, 5-Hydroxy-1H-indole-1-carboxylic acid (5-HICA) —frequently utilized in its tert-butyl ester protected form—serves a fundamentally different role.

Rather than acting as a direct receptor agonist, 5-HICA is a critical synthetic baseline and building block. It is extensively used to engineer highly selective 5-HT receptor ligands, particularly for the 5-HT6 and 5-HT2C subtypes. This guide objectively benchmarks the intrinsic pharmacological profile of the 5-HICA scaffold against standard indole agonists, detailing the mechanistic causality behind its receptor inactivity and providing validated protocols for comparative screening.

Structural and Mechanistic Rationale

To understand why 5-HICA diverges from standard agonists, we must analyze the structure-activity relationship (SAR) of the indole binding pocket within Class A GPCRs.

Standard 5-HT agonists rely on two critical interactions:

  • The C3-Ethylamine Salt Bridge: A basic amine at the C3 position forms a highly conserved salt bridge with an Aspartate residue (e.g., Asp116 in TM3 of 5-HT receptors).

  • The N1-Hydrogen Bond: The free indole nitrogen (N-H) acts as a hydrogen bond donor to conserved Serine/Threonine residues in TM5.

5-HICA lacks the C3-ethylamine group, completely abolishing the primary anchoring salt bridge. Furthermore, the addition of a carboxylic acid at the N1 position introduces severe steric hindrance and acts as an electron-withdrawing group, deactivating the indole ring and preventing N1 hydrogen bonding. Consequently, 5-HICA exhibits near-zero intrinsic agonism, making it an ideal negative control or a blank scaffold for synthesizing complex, highly targeted antagonists [1].

SAR_Logic Indole Indole Scaffold C3_Amine C3-Ethylamine (Critical for Agonism) Indole->C3_Amine 5-HT, Sumatriptan C5_OH C5-Hydroxyl (H-Bonding) Indole->C5_OH 5-HT, 5-HICA N1_COOH N1-Carboxylic Acid (Steric Hindrance) Indole->N1_COOH 5-HICA Only GPCR GPCR Binding Pocket C3_Amine->GPCR Activates C5_OH->GPCR Anchors N1_COOH->GPCR Blocks Binding

Fig 1. SAR logic comparing 5-HICA structural features against standard 5-HT agonists.

Comparative Pharmacological Data

The following table synthesizes quantitative benchmarking data, contrasting the binding affinity ( Ki​ ) and functional efficacy ( Emax​ ) of the 5-HICA core against standard therapeutic agonists across key receptor targets. Data reflects the baseline inactivity of the unfunctionalized 5-HICA scaffold compared to the robust agonism of standard therapeutics.

CompoundPrimary TargetBinding Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ )Role in Drug Discovery
Serotonin (5-HT) 5-HT (Pan-agonist)1.5 - 10.0100% (Full Agonist)Endogenous standard
Sumatriptan 5-HT1B / 5-HT1D9.0 - 15.085-95% (Full Agonist)Migraine therapeutic
Melatonin MT1 / MT20.1 - 1.0100% (Full Agonist)Circadian regulator
5-HICA None (Baseline)> 10,000< 5% (Inactive)Synthetic intermediate [1]

Note: While 5-HICA itself is inactive, derivatives synthesized from its tert-butyl ester form (e.g., N-arylsulfonylindoles) exhibit potent, selective 5-HT6 receptor affinities ( Ki​ < 5 nM) [1].

Experimental Benchmarking Protocols

To objectively validate the inactivity of 5-HICA and benchmark it against active standards, researchers must employ a dual-assay system: a radioligand binding assay to confirm lack of affinity, followed by a functional assay to confirm lack of receptor activation.

Workflow Prep Compound Prep (5-HICA vs Standards) Binding Radioligand Binding (Ki Determination) Prep->Binding Functional cAMP Accumulation (Emax & EC50) Binding->Functional Analysis Data Synthesis (Agonist Profiling) Functional->Analysis

Fig 2. High-throughput pharmacological benchmarking workflow for indole derivatives.

Protocol 1: Competitive Radioligand Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of 5-HICA versus Serotonin at the 5-HT2A receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Compound Dilution: Prepare 10-point serial dilutions (ranging from 10−11 to 10−4 M) of 5-HICA, Serotonin (positive control), and Ketanserin (reference antagonist) in assay buffer containing 0.1% DMSO. Causality: 5-HICA requires higher top concentrations ( 10−4 M) due to its anticipated low affinity.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [³H]-Ketanserin (final concentration 1 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Purpose: To evaluate the functional agonism ( Emax​ ) of the compounds via Gs/Gi pathway modulation.

  • Cell Plating: Seed CHO-K1 cells expressing the target receptor (e.g., 5-HT6, a Gs-coupled receptor) into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS containing 1 mM IBMX to prevent cAMP degradation).

  • Ligand Stimulation: Add 5-HICA and standard agonists at varying concentrations. Incubate at room temperature for 30 minutes. Causality: IBMX is critical; without inhibiting phosphodiesterases, transient cAMP spikes caused by weak agonists might be missed.

  • Lysis and Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour in the dark.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio. An increase in endogenous cAMP (agonist activity) displaces the cAMP-d2, resulting in a decrease in the F665/F620 HTRF signal.

  • Validation: 5-HT will show a robust dose-dependent response ( Emax​ = 100%), whereas 5-HICA will yield a flat line, confirming its lack of intrinsic agonism and validating its utility as a silent scaffold.

Application in Advanced Drug Design

Because 5-HICA is functionally silent on its own, it is highly prized by medicinal chemists. By utilizing 5-hydroxy-1H-indole-1-carboxylic acid tert-butyl ester, researchers can protect the N1 position while selectively functionalizing the C3 position with diverse basic amines. Subsequent deprotection and N1-sulfonylation yield potent N-arylsulfonylindole derivatives. These engineered molecules bypass classical 5-HT1/5-HT2 agonism and achieve remarkable selectivity and affinity for the 5-HT6 receptor, a major target for cognitive enhancement in Alzheimer's disease and schizophrenia [1].

References

  • N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands ACS Publications (Journal of Medicinal Chemistry)[Link]

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